molecular formula C21H17Cl2N3O2S2 B11288673 2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(3,4-dichlorophenyl)acetamide

2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B11288673
M. Wt: 478.4 g/mol
InChI Key: PMSVWCIDUXPYNH-UHFFFAOYSA-N
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Description

2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(3,4-dichlorophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thieno[3,2-D]pyrimidine core, which is a fused heterocyclic system, and is functionalized with benzyl, oxo, sulfanyl, and dichlorophenyl groups. The unique structure of this compound makes it an interesting subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(3,4-dichlorophenyl)acetamide typically involves multi-step organic reactions One common approach is to start with the preparation of the thieno[3,2-D]pyrimidine core, followed by functionalization with the benzyl, oxo, and sulfanyl groups

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The benzyl and dichlorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxo group can produce alcohols.

Scientific Research Applications

2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(3,4-dichlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thieno[3,2-D]pyrimidine core can interact with enzymes and receptors, modulating their activity. The benzyl and dichlorophenyl groups may enhance the compound’s binding affinity and specificity. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-D]pyrimidine Derivatives: Compounds with similar core structures but different functional groups.

    Benzyl-Substituted Compounds: Molecules with benzyl groups attached to various heterocyclic systems.

    Dichlorophenyl-Substituted Compounds: Compounds featuring dichlorophenyl groups in different chemical contexts.

Uniqueness

The uniqueness of 2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(3,4-dichlorophenyl)acetamide lies in its combination of functional groups and the thieno[3,2-D]pyrimidine core. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H17Cl2N3O2S2

Molecular Weight

478.4 g/mol

IUPAC Name

2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C21H17Cl2N3O2S2/c22-15-7-6-14(10-16(15)23)24-18(27)12-30-21-25-17-8-9-29-19(17)20(28)26(21)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,24,27)

InChI Key

PMSVWCIDUXPYNH-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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